molecular formula C24H21F3N4O2S2 B15024017 2-[({[4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[({[4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B15024017
M. Wt: 518.6 g/mol
InChI Key: CAZUWWFZJSCXHB-UHFFFAOYSA-N
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Description

2-(2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a benzoquinazoline moiety, and a tetrahydrobenzothiophene ring

Preparation Methods

The synthesis of 2-(2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the benzoquinazoline core, followed by the introduction of the trifluoromethyl group and the thiophene ring. The final step involves the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the benzoquinazoline moiety can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

2-(2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The benzoquinazoline moiety can interact with various enzymes and receptors, modulating their activity. The thiophene ring contributes to the compound’s overall stability and reactivity. These interactions can lead to the modulation of signaling pathways and biological processes .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE stands out due to its unique combination of structural features. Similar compounds include:

Properties

Molecular Formula

C24H21F3N4O2S2

Molecular Weight

518.6 g/mol

IUPAC Name

2-[[2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C24H21F3N4O2S2/c25-24(26,27)20-15-10-9-12-5-1-2-6-13(12)19(15)30-23(31-20)34-11-17(32)29-22-18(21(28)33)14-7-3-4-8-16(14)35-22/h1-2,5-6H,3-4,7-11H2,(H2,28,33)(H,29,32)

InChI Key

CAZUWWFZJSCXHB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC4=C(CCC5=CC=CC=C54)C(=N3)C(F)(F)F)C(=O)N

Origin of Product

United States

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